

HPLC method development for 4-hydroxy-N-(2-phenylethyl)benzamide detection

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Compound of Interest

Compound Name: 4-hydroxy-N-(2-phenylethyl)benzamide
CAS No.: 293311-00-9
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An Application Note and Protocol for the Development and Validation of a Stability-Indicating HPLC Method for the Quantification of **4-hydroxy-N-(2-phenylethyl)benzamide**

Abstract

This document provides a comprehensive guide for the development, optimization, and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of **4-hydroxy-N-(2-phenylethyl)benzamide**. This application note is designed for researchers, analytical scientists, and drug development professionals, offering a detailed protocol grounded in scientific principles and regulatory expectations. The narrative explains the causality behind experimental choices, from initial parameter selection to method validation according to the International Council for Harmonisation (ICH) guidelines.^{[1][2][3][4]} All protocols are designed to be self-validating, ensuring trustworthiness and scientific integrity.

Introduction: The Analytical Imperative

4-hydroxy-N-(2-phenylethyl)benzamide is a molecule of interest, combining the structural features of a benzamide and a phenol. Such compounds are prevalent in medicinal chemistry and materials science.[5][6][7][8] The presence of a phenolic hydroxyl group and an amide linkage suggests potential susceptibility to oxidative and hydrolytic degradation. Therefore, a robust, stability-indicating analytical method is crucial for ensuring the quality, purity, and stability of this compound in research and development settings. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9][10][11]

This guide details a systematic approach to developing a reliable RP-HPLC method, beginning with an analysis of the analyte's physicochemical properties and culminating in a fully validated protocol suitable for routine analysis.

Foundational Strategy: Analyte Properties and Method Design

A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choice of column, mobile phase, and detector settings, forming the basis of our method development strategy.

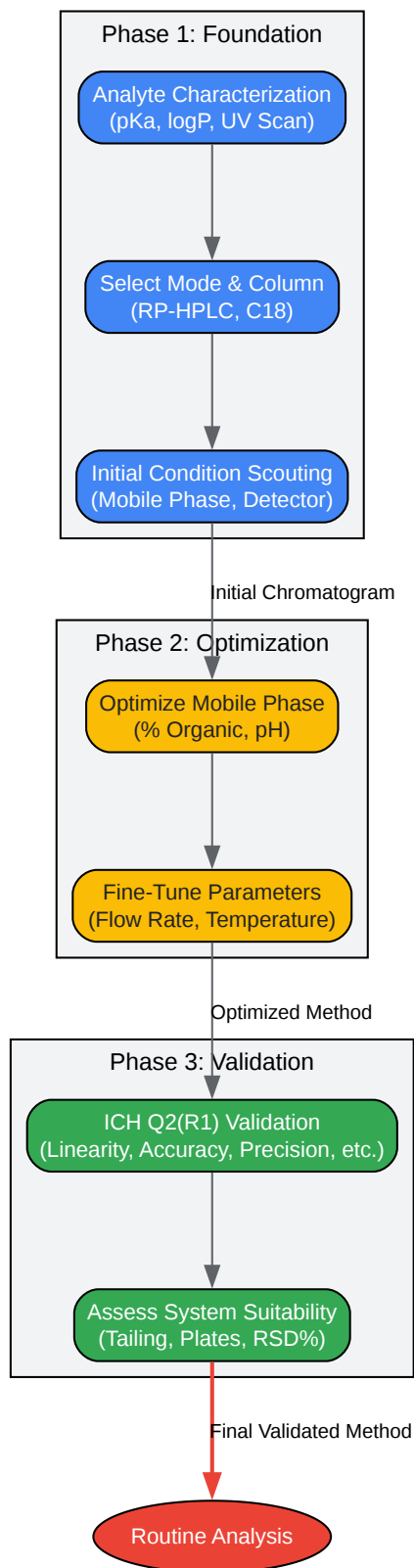
Physicochemical Characterization

The structure of **4-hydroxy-N-(2-phenylethyl)benzamide** features both hydrophobic (two phenyl rings, ethyl chain) and polar (hydroxyl, amide) moieties, making it an ideal candidate for reversed-phase chromatography.[12][13]

| Property | Estimated Value/Characteristic | Rationale & Impact on HPLC Method |
|----------------------|---|--|
| Molecular Formula | C ₁₅ H ₁₅ NO ₂ | - |
| Molecular Weight | ~241.29 g/mol | Influences diffusion characteristics but is not a primary driver of retention in RP-HPLC. |
| pKa (Phenolic -OH) | ~9-10 | The phenolic hydroxyl group is acidic. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state (protonated). Operating at a pH at least 2 units below the pKa is recommended. [14] [15] |
| logP (Octanol/Water) | ~2.5-3.5 (Predicted) | The positive logP value indicates moderate hydrophobicity, suggesting good retention on a C18 stationary phase with a typical water/organic mobile phase. |
| UV Chromophore | Benzamide and Phenolic Ring | The conjugated aromatic systems are strong chromophores, making UV detection highly suitable. An estimated λ_{max} would be around 254 nm, a common wavelength for aromatic compounds. [16] [17] [18] |

Initial Method Development Strategy

The strategy begins with "method scouting" to establish baseline separation conditions, followed by systematic optimization.[19][20]



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Caption: Workflow for HPLC Method Development and Validation.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the analysis.

Materials and Reagents

- Analyte: **4-hydroxy-N-(2-phenylethyl)benzamide** reference standard (>99% purity).
- Solvents: HPLC-grade acetonitrile and methanol.
- Water: Deionized water, filtered through a 0.22 μm filter.
- Buffers: Formic acid, ammonium acetate, or potassium phosphate (analytical grade).
- Filters: 0.45 μm or 0.22 μm syringe filters (PTFE or nylon).

Instrumentation and Initial Chromatographic Conditions

The following conditions serve as a robust starting point for method development.

| Parameter | Recommended Initial Condition | Justification |
|---------------------|--|---|
| HPLC System | Agilent 1200 series or equivalent with DAD/UV detector | Standard, reliable instrumentation. A Diode Array Detector (DAD) allows for peak purity analysis.[21] |
| Column | C18, 150 mm x 4.6 mm, 5 μ m particle size | A general-purpose reversed-phase column suitable for moderately polar compounds. [21][22] |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Low pH ensures the phenolic group is fully protonated, preventing peak tailing.[14][15] |
| Mobile Phase B | Acetonitrile | Good UV transparency and lower viscosity compared to methanol.[13] |
| Elution Mode | Gradient | Start with a scouting gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution composition, then switch to isocratic for optimization.[14] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 $^{\circ}$ C | Provides better run-to-run reproducibility than ambient temperature. |
| Detection λ | 254 nm | A common wavelength for benzamides; verify with a UV scan of the analyte.[16][23] |
| Injection Vol. | 10 μ L | A typical volume to avoid column overload and band |

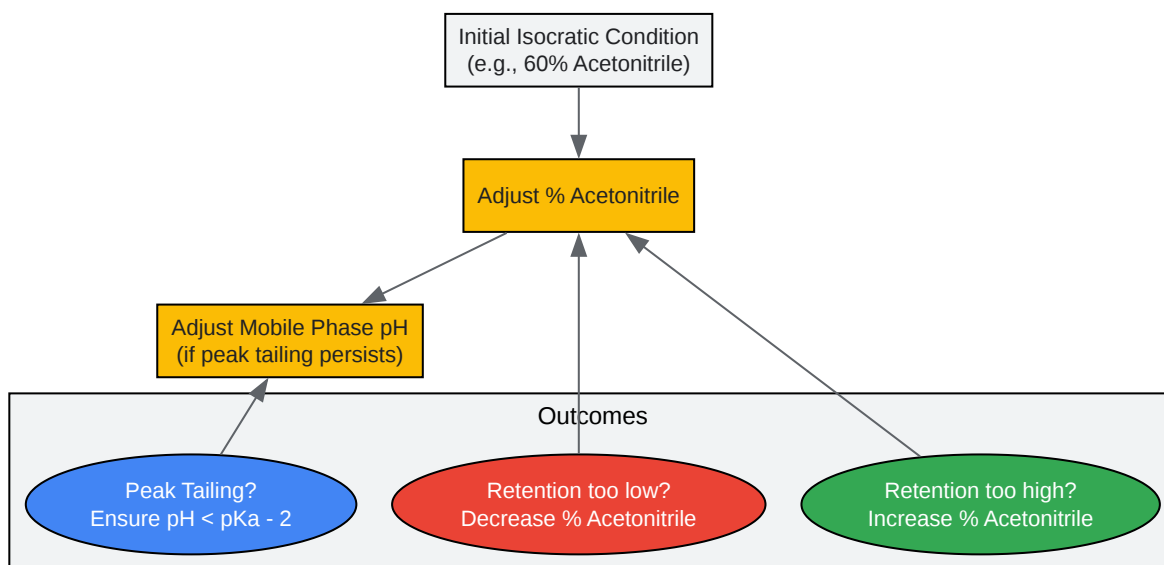
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Preparation of Solutions

- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard Solution (100 $\mu\text{g/mL}$): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution is used for method development and validation experiments.

Method Optimization Protocol

The goal of optimization is to achieve a symmetric peak (tailing factor 0.8-1.5), sufficient retention (k' between 2 and 10), and a reasonable run time.[24]



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Caption: Logic for HPLC Method Optimization.

- Determine Isocratic Elution: From the initial gradient run, determine the percentage of acetonitrile at which the analyte elutes. Set this as the starting point for isocratic optimization.
- Adjust Organic Content:
 - If retention time is too short (< 3 min), decrease the acetonitrile percentage in 5% increments.
 - If retention time is too long (> 15 min), increase the acetonitrile percentage in 5% increments.
- Optimize Peak Shape:
 - If the peak is tailing, confirm the mobile phase pH is sufficiently low. Prepare mobile phases with different buffers (e.g., 20 mM potassium phosphate at pH 3.0) to assess the impact on peak symmetry. Residual silanol interactions on the column can sometimes cause tailing of polar compounds.[\[14\]](#)[\[15\]](#)

Method Validation Protocol (per ICH Q2(R1))

Once the method is optimized, it must be validated to prove its suitability for the intended purpose.[\[3\]](#)[\[4\]](#)

| Validation Parameter | Protocol | Acceptance Criteria |
|----------------------|---|---|
| Specificity | Analyze blank (diluent), placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with degradation products. | Peak is pure (DAD analysis). No interfering peaks at the analyte's retention time. Resolution > 2 between analyte and nearest impurity. |
| Linearity | Prepare at least five concentrations across the range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration. | Correlation coefficient (r^2) \geq 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by linearity, accuracy, and precision data. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. Calculate percent recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the 100% standard. Intermediate Precision: Repeat on a different day with a different analyst. | RSD \leq 2.0% for repeatability. RSD \leq 2.0% for intermediate precision. |
| LOD & LOQ | Determine based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve. | S/N of 3 for LOD. S/N of 10 for LOQ. |
| Robustness | Intentionally vary method parameters (e.g., flow rate | System suitability parameters (retention time, tailing factor, |

±10%, column temp ±5°C, plate count) remain within
mobile phase pH ±0.2 units). acceptable limits.

Illustrative Results and Discussion

The following tables present hypothetical data from the validation of the optimized method, demonstrating its performance.

Optimized Chromatographic Conditions (Hypothetical)

| Parameter | Final Optimized Condition |
|----------------|--|
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer pH 3.0 (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Retention Time | ~ 6.5 minutes |

Table 1: Linearity Data

| Concentration (µg/mL) | Peak Area (mAU*s) |
|-----------------------|-------------------|
| 50 | 485.2 |
| 75 | 730.1 |
| 100 | 980.5 |
| 125 | 1225.8 |
| 150 | 1475.3 |
| r ² | 0.9998 |

Table 2: Accuracy and Precision Summary

| Accuracy Level | Recovery (%) | Precision (RSD%) - Repeatability |
|------------------------|--------------|----------------------------------|
| 80% | 99.5% | 0.8% |
| 100% | 100.8% | 0.6% |
| 120% | 101.2% | 0.7% |
| Intermediate Precision | 1.2% | |

The results show excellent linearity across the specified range. The accuracy data, with recoveries centered around 100%, and the low RSD values for precision confirm the method is both accurate and reliable. Robustness testing (data not shown) indicated that minor variations in the method parameters did not significantly impact the results, highlighting the method's dependability for routine use.

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantification of **4-hydroxy-N-(2-phenylethyl)benzamide**. By leveraging an understanding of the analyte's physicochemical properties, a suitable method was designed, optimized, and validated in accordance with ICH guidelines. The final method is demonstrated to be specific, linear, accurate, precise, and robust, making it well-suited for quality control and stability testing in a regulated or research environment.

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